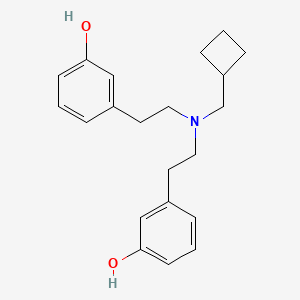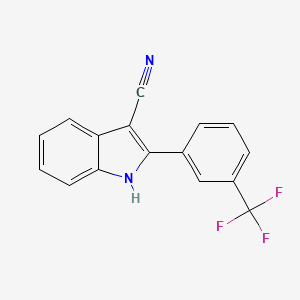
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce amines.
科学研究应用
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)-1H-indole: Lacks the carbonitrile group but shares the trifluoromethyl and indole structure.
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-methanol: Features a hydroxymethyl group in place of the carbonitrile group.
Uniqueness
The presence of both the trifluoromethyl and carbonitrile groups in 2-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
属性
分子式 |
C16H9F3N2 |
|---|---|
分子量 |
286.25 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C16H9F3N2/c17-16(18,19)11-5-3-4-10(8-11)15-13(9-20)12-6-1-2-7-14(12)21-15/h1-8,21H |
InChI 键 |
VJRCSRYPKOSQBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


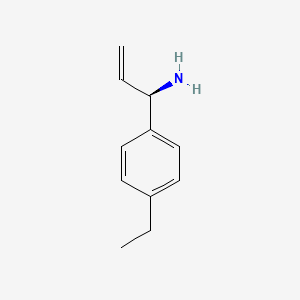
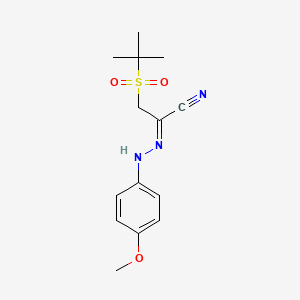
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
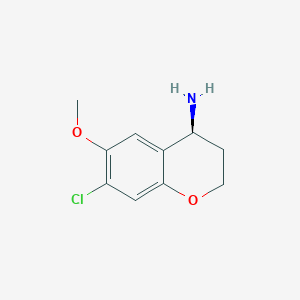
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
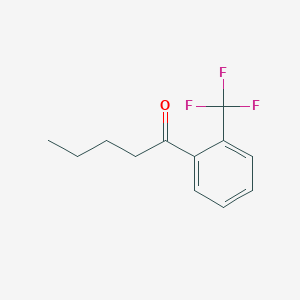
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
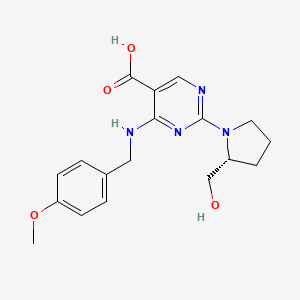
![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)


![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)

